

# An In-depth Technical Guide to 2,3-Dihydroxypropane-1-sulfonate (DHPS)

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## Compound of Interest

Compound Name: 2,3-Dihydroxypropane-1-sulfonate

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## Introduction

**2,3-Dihydroxypropane-1-sulfonate** (DHPS) is a highly abundant organosulfonate that plays a significant role in the global biogeochemical sulfur cycle.[1] It is a key intermediate in the breakdown of sulfoquinovose, a sulfonated sugar produced by photosynthetic organisms like marine algae and plants.[2][3] Emerging research has also identified DHPS in the human gut metabolome, suggesting a potential link to microbial sulfur metabolism and metabolic dysregulation.[1] This guide provides a comprehensive overview of the chemical structure, properties, biological relevance, and experimental methodologies associated with DHPS.

## Chemical Structure and Properties

**2,3-Dihydroxypropane-1-sulfonate** is an organosulfonate oxoanion and the conjugate base of 2,3-dihydroxy-1-propanesulfonic acid.[4] Its structure consists of a three-carbon propane backbone with hydroxyl groups on the second and third carbons and a sulfonate group on the first carbon.

Chemical Identifiers:

- IUPAC Name: **2,3-dihydroxypropane-1-sulfonate**[4]
- Molecular Formula:  $C_3H_7O_5S^-$ [4]

- SMILES: C(C(CS(=O)(=O)[O-])O)O[\[4\]](#)
- InChI: InChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8)/p-1[\[4\]](#)
- InChIKey: YPFUJZAAZJXMIP-UHFFFAOYSA-M[\[4\]](#)

The parent compound, 2,3-dihydroxy-1-propanesulfonic acid, has the following IUPAC name: 2,3-dihydroxypropane-1-sulfonic acid.[\[5\]](#)

## Physicochemical Properties

A summary of the computed physicochemical properties of **2,3-Dihydroxypropane-1-sulfonate** and its parent acid is presented below.

Property	2,3-Dihydroxypropane-1-sulfonate (C <sub>3</sub> H <sub>7</sub> O <sub>5</sub> S <sup>-</sup> )	2,3-Dihydroxy-1-propanesulfonic acid (C <sub>3</sub> H <sub>8</sub> O <sub>5</sub> S)	Reference
Molecular Weight	155.15 g/mol	156.16 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Exact Mass	155.00141949 Da	156.00924453 Da	<a href="#">[4]</a> <a href="#">[5]</a>
XLogP3	-2.3	-2.2	<a href="#">[4]</a> <a href="#">[5]</a>
Hydrogen Bond Donor Count	2	3	<a href="#">[6]</a>
Hydrogen Bond Acceptor Count	5	5	<a href="#">[6]</a>
Rotatable Bond Count	3	3	<a href="#">[6]</a>
Complexity	158	154	<a href="#">[6]</a> <a href="#">[7]</a>
Topological Polar Surface Area	106 Å <sup>2</sup>	103 Å <sup>2</sup>	<a href="#">[4]</a> <a href="#">[7]</a>
Covalently-Bonded Unit Count	2	1	<a href="#">[6]</a>

## Biological Significance and Metabolic Pathways

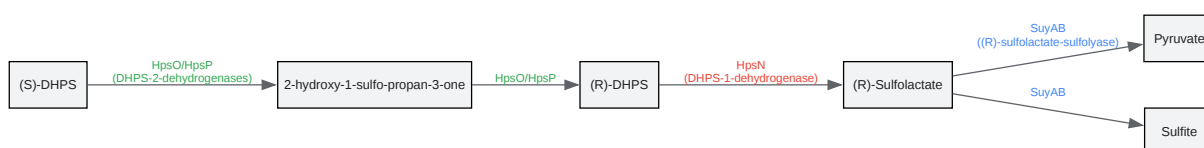
DHPS is a crucial molecule in sulfur metabolism across different biological systems, from marine ecosystems to the human gut.

### Role in Marine Environments

In marine environments, DHPS is a major component of the cytosol of diatoms (at concentrations of approximately 3 mM) and is produced by marine algae.[3] It serves as a carbon and sulfur source for marine heterotrophic bacteria, such as those from the Roseobacter clade.[2][3][8] These bacteria have evolved specific pathways to metabolize the different stereoisomers of DHPS.

### Aerobic Degradation of DHPS in *Cupriavidus pinatubonensis*

*Cupriavidus pinatubonensis* utilizes a multi-enzyme system for the aerobic degradation of DHPS. This pathway involves the racemization of (S)-DHPS and subsequent oxidation to (R)-sulfolactate, which is then cleaved to release sulfite.[9]

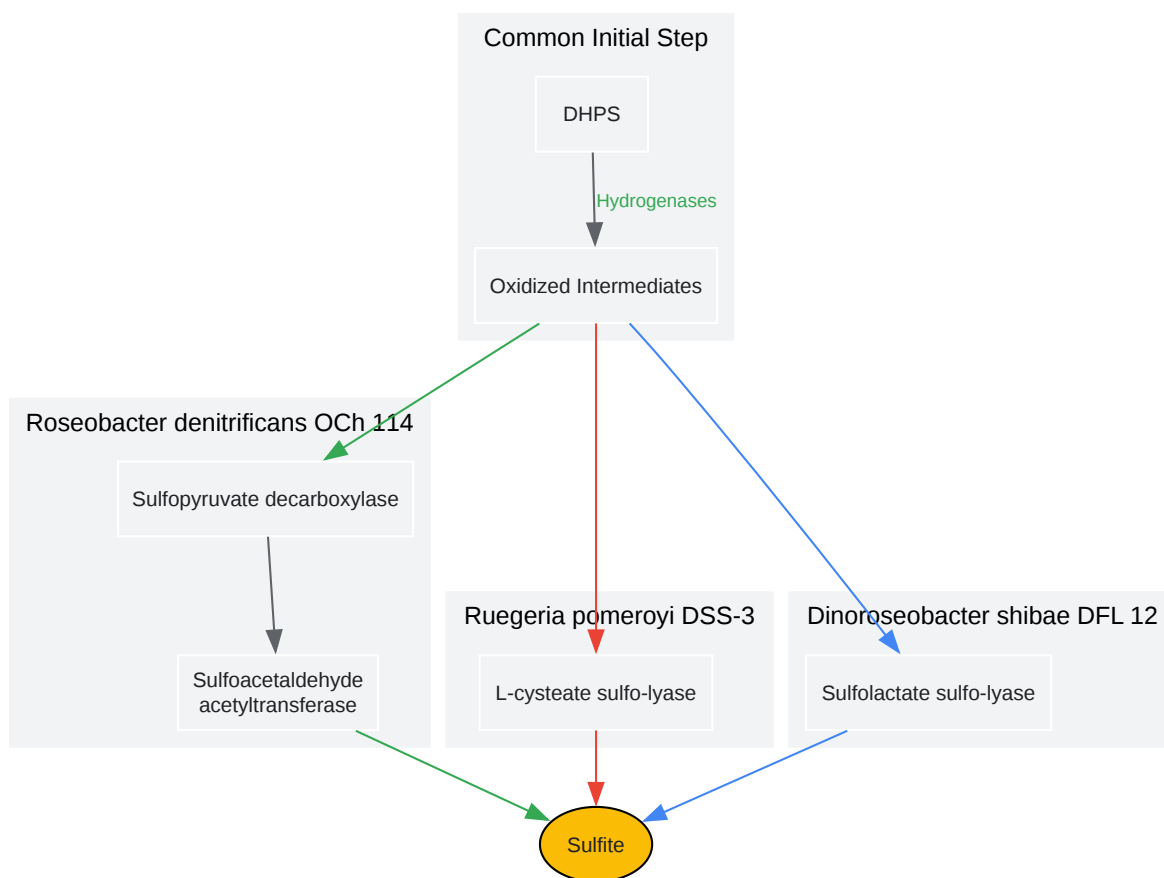


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Caption: Aerobic degradation pathway of DHPS in *Cupriavidus pinatubonensis*.

### Diverse Desulfonation Pathways in Roseobacter Clade

Marine bacteria of the Roseobacter clade exhibit diverse enzymatic strategies for DHPS desulfonation. Following the initial oxidation of DHPS by hydrogenases, different sulfo-lyases are employed.[8]



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Caption: Divergent DHPS desulfonation pathways in marine Roseobacter bacteria.

## Role in the Human Gut Microbiome

Recent studies have detected DHPS in human stool samples, linking it to the gut metabolome. [1] The degradation of DHPS by gut microbes can lead to the production of hydrogen sulfide (H<sub>2</sub>S), a molecule with complex roles in gut health and disease. [1][9] Lower levels of DHPS have been observed in individuals with neurodegenerative diseases and in those who use e-cigarettes or smoke tobacco/cannabis, suggesting its potential as a biomarker for gut dyshomeostasis. [1]

## Experimental Protocols

This section details key experimental methodologies for the study of DHPS, synthesized from published literature.

### Synthesis of R- and S-DHPS

The enantiomers of DHPS can be chemically synthesized for use in metabolic studies.[\[10\]](#)

- **Starting Materials:** Utilize appropriate chiral precursors to establish the stereochemistry at the C2 position.
- **Sulfonation:** Introduce the sulfonate group at the C1 position, typically via reaction with a sulfonating agent. A common method involves the reaction of a suitable precursor with 1,3-propane sultone.[\[11\]](#)
- **Purification:** Purify the final products using techniques such as recrystallization and azeotropic distillation.[\[11\]](#)
- **Verification:** Confirm the structure and purity of the synthesized R- and S-DHPS using Nuclear Magnetic Resonance ( $^1\text{H-NMR}$ ) and High-Performance Liquid Chromatography (HPLC).[\[10\]](#)[\[11\]](#)

### Detection and Quantification of DHPS by UHPLC-HRMS

Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry is a standard method for analyzing DHPS in biological samples.[\[1\]](#)[\[10\]](#)

- **Sample Preparation:** Extract metabolites from samples (e.g., fecal samples, bacterial cultures) using appropriate solvent systems.
- **Chromatographic Separation:**
  - **Column:** Use a hydrophilic interaction liquid chromatography (HILIC) column, such as a UHPLC BEH Amide column (1.7  $\mu\text{m}$ , 2.1 mm  $\times$  100 mm).[\[10\]](#)
  - **Mobile Phase:** Employ a gradient of acetonitrile (Solvent A) and an aqueous buffer like 10 mM ammonium acetate (Solvent B).[\[10\]](#)

- Flow Rate: A typical flow rate is 0.25 ml/min.[10]
- Injection Volume: Inject a small volume, for example, 2 µl.[10]
- Mass Spectrometry Detection:
  - Ionization: Use electrospray ionization (ESI) in negative mode to detect the  $[M-H]^-$  ion of DHPS.[10]
  - Analysis: Perform untargeted or targeted profiling to identify and quantify DHPS based on its accurate mass and retention time.

## DHPS Dehydrogenase Enzyme Assays

The activity of enzymes that oxidize DHPS can be monitored by measuring the formation of NADH.[10]

- Reaction Mixture: Prepare a reaction buffer containing the purified DHPS dehydrogenase enzyme (e.g., HpsO, HpsN, HpsP), the substrate (R- or S-DHPS), and the cofactor  $NAD^+$ .
- Initiation: Start the reaction by adding the substrate.
- Monitoring: Continuously monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
- Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve.

## Protein Purification and Crystallization

To characterize DHPS-metabolizing enzymes, they must be purified and, for structural studies, crystallized.[10]

- Expression and Lysis: Overexpress the target protein in a suitable host (e.g., *E. coli*) and lyse the cells to release the protein.
- Chromatography: Purify the protein using a series of chromatography steps, such as anion-exchange chromatography.[3]

- Purity Check: Assess protein purity using SDS-PAGE.[3]
- Crystallization:
  - Method: Use vapor diffusion methods, such as the hanging-drop technique.[10]
  - Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and salts). For example, RpHpsO was crystallized using 0.1 M sodium citrate pH 5.4 and 0.8 M sodium formate.[10]
  - Cryoprotection: Before X-ray diffraction analysis, soak the crystals in a cryoprotectant solution (e.g., containing 20% glycerol) and flash-cool in liquid nitrogen.[10]

## Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of DHPS with specific enzymes.

Enzyme	Ligand	Method	Binding Affinity (K <sub>D</sub> )	Reference
RpHpsO	R-DHPS	Surface Plasmon Resonance (SPR)	0.33 mM	[10]
RpHpsN	R-DHPS	Surface Plasmon Resonance (SPR)	0.86 mM	[10]
RpHpsP	S-DHPS	Surface Plasmon Resonance (SPR)	0.74 mM	[10]

## Conclusion

**2,3-Dihydroxypropane-1-sulfonate** is a metabolically significant organosulfonate with diverse roles in marine microbial ecology and potential implications for human health. Its unique chemical structure underpins its function as a key node in the global sulfur cycle. The

experimental protocols and quantitative data presented here provide a foundation for researchers and drug development professionals to further investigate the enzymatic pathways involving DHPS and explore its potential as a biomarker or therapeutic target.

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